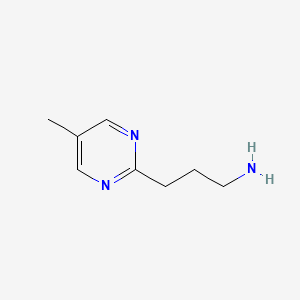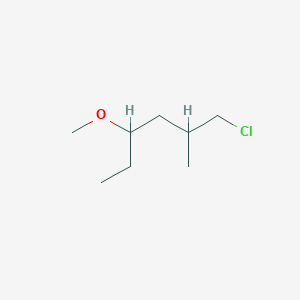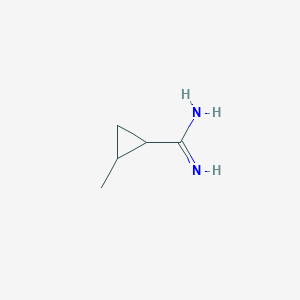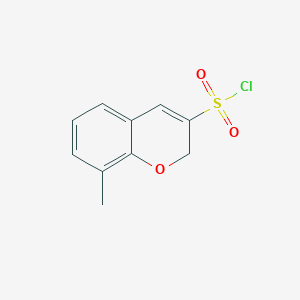![molecular formula C22H29N3O2 B13204225 Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13204225.png)
Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound with a molecular formula of C22H29N3O2 This compound is notable for its unique spirocyclic structure, which includes a pyrrole ring and a diazaspiro nonane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting with the preparation of the pyrrole ring and the diazaspiro nonane core. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Construction of the Diazaspiro Nonane Core: This involves the cyclization of appropriate precursors under specific conditions, often using catalysts to facilitate the reaction.
Coupling of the Pyrrole Ring and Diazaspiro Nonane Core: This step typically involves the use of coupling reagents such as EDCI or DCC to form the desired spirocyclic structure.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It could be used in the production of specialty chemicals or as a precursor for materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
- 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[35]nonane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H29N3O2 |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
benzyl 3-(1-propan-2-ylpyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C22H29N3O2/c1-17(2)25-11-8-19(14-25)20-22(16-23-20)9-12-24(13-10-22)21(26)27-15-18-6-4-3-5-7-18/h3-8,11,14,17,20,23H,9-10,12-13,15-16H2,1-2H3 |
Clé InChI |
IXTSMUFGKJGOCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC(=C1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one](/img/structure/B13204144.png)
![Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13204146.png)

![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13204158.png)
![Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204161.png)

![Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13204173.png)


![1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13204188.png)
![2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13204194.png)
